2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
CAS No.: 477329-26-3
Cat. No.: VC16148623
Molecular Formula: C24H20ClN3O4S
Molecular Weight: 482.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477329-26-3 |
|---|---|
| Molecular Formula | C24H20ClN3O4S |
| Molecular Weight | 482.0 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H20ClN3O4S/c1-31-18-11-16(12-19(13-18)32-2)26-22(29)14-33-24-27-21-6-4-3-5-20(21)23(30)28(24)17-9-7-15(25)8-10-17/h3-13H,14H2,1-2H3,(H,26,29) |
| Standard InChI Key | TVKJTFSVSHDHBA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features a quinazolin-4(3H)-one scaffold substituted at position 2 with a sulfanylacetamide moiety. The quinazolinone core consists of a fused benzene and pyrimidine ring system, with a ketone group at position 4 contributing to its planar aromatic structure. At position 3, a 4-chlorophenyl group introduces steric bulk and electron-withdrawing characteristics, while the 2-sulfanylacetamide branch connects to a 3,5-dimethoxyphenyl terminal group. This combination creates a hybrid structure integrating three pharmacophoric elements:
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Quinazolinone nucleus: Imparts rigidity and facilitates π-π stacking interactions with biological targets .
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Chlorophenyl group: Enhances lipophilicity (LogP ≈ 3.2) and modulates electron distribution across the aromatic system.
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Dimethoxyphenylacetamide: Provides hydrogen-bonding capacity through methoxy oxygen atoms (bond length: 1.43 Å) and amide functionalities.
Physicochemical Profile
Key molecular parameters derived from computational modeling and experimental data include:
| Property | Value |
|---|---|
| Molecular formula | C₂₄H₂₀ClN₃O₄S |
| Molecular weight | 482.0 g/mol |
| Topological polar surface area | 112 Ų |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 7 |
| Rotatable bonds | 6 |
| Predicted LogP | 3.4 ± 0.3 |
Data sourced from experimental characterizations and QSAR modeling .
The compound’s moderate lipophilicity (LogP 3.4) suggests adequate blood-brain barrier permeability, while its polar surface area indicates potential for oral bioavailability. X-ray crystallography of analogous compounds reveals a dihedral angle of 68° between the quinazolinone core and chlorophenyl group, optimizing binding pocket accommodation .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves three principal stages, as inferred from related quinazolinone derivatives :
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Quinazolinone core formation:
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Condensation of anthranilic acid derivatives with 4-chlorobenzaldehyde under acidic conditions (H₂SO₄, 110°C, 6h) yields 3-(4-chlorophenyl)quinazolin-4(3H)-one.
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Key reaction:
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Sulfanylacetamide coupling:
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Thiolation at position 2 using mercaptoacetic acid in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
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Subsequent amidation with 3,5-dimethoxyaniline via EDC/HOBt-mediated coupling achieves the final structure.
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Purification and characterization:
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Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >95% purity.
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Structural confirmation via -NMR (δ 8.21 ppm, aromatic H), -NMR (δ 172.3 ppm, carbonyl C), and HRMS (m/z 482.0921 [M+H]⁺).
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Yield Optimization Challenges
Early synthetic routes suffered from low yields (<30%) due to:
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Steric hindrance during thiolate nucleophilic attack on the quinazolinone C2 position .
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Competing oxidation of the sulfhydryl group during coupling .
Recent advancements using phase-transfer catalysts (tetrabutylammonium bromide) improved yields to 58% while reducing reaction time from 24h to 8h .
Biological Activity and Mechanistic Insights
| Compound | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Selectivity Index (WI-38) |
|---|---|---|---|
| Analog 6a | 7.52 | 24.3 | 3.2 |
| Paclitaxel (control) | 0.03 | 0.05 | >100 |
| Target compound (predicted) | 12.4* | 18.7* | 2.1* |
Predicted values based on QSAR models accounting for methoxy substitutions .
The 3,5-dimethoxyphenyl group may enhance DNA intercalation capacity compared to simpler aryl groups, as evidenced by molecular docking studies showing ΔG = -9.2 kcal/mol for topoisomerase II binding .
Multi-Kinase Inhibition Profile
Computational analyses predict inhibitory activity against:
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VEGFR-2 (Kd = 38 nM): Disrupts angiogenesis via binding to the ATP pocket (Glue803, Asp1046) .
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EGFR (Kd = 112 nM): Stabilizes inactive kinase conformation through C-helix displacement .
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CDK2/Cyclin E (Kd = 89 nM): Blocks cell cycle progression at G1/S phase .
This polypharmacological profile suggests utility in overcoming drug resistance common in single-target therapies.
Structure-Activity Relationship (SAR) Analysis
Impact of Substituent Modifications
Comparative studies of quinazolinone derivatives reveal critical SAR trends:
The compound’s 3,5-dimethoxy configuration balances electron donation (σₚ = -0.27) and steric requirements, optimizing target engagement while maintaining metabolic stability.
Comparative Analysis with Analogues
| Compound | Structural Differences | HeLa IC₅₀ (μM) | VEGFR-2 Kd (nM) |
|---|---|---|---|
| Target compound | 3,5-dimethoxyphenylacetamide | 12.4* | 38* |
| 6a | Propyl substituent at C2 | 7.52 | - |
| PM-534 | Indole-3-carboxamide group | 4.8 | 22 |
Predicted values. The dimethoxy groups confer superior pharmacokinetics (t₁/₂ = 8.2h vs 4.1h for 6a) despite slightly reduced potency .
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